[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid
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Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolopyridine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses. It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar fused ring system and is used in cancer treatment as a CDK2 inhibitor.
Uniqueness
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid is unique due to its specific inhibitory activities on RORγt, PHD-1, JAK1, and JAK2, which are not commonly observed in similar compounds. This makes it a valuable compound for drug development and therapeutic applications .
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)4-8-9-10/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQNXXZMTYDZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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